molecular formula C5H9ClN2O2S B2532849 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile CAS No. 1343825-88-6

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile

Cat. No.: B2532849
CAS No.: 1343825-88-6
M. Wt: 196.65
InChI Key: CAUWYOJXUGEQOU-UHFFFAOYSA-N
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Description

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile is a useful research compound. Its molecular formula is C5H9ClN2O2S and its molecular weight is 196.65. The purity is usually 95%.
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Scientific Research Applications

One-Pot Synthesis of Isothiazole Carboxylates 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile derivatives have been utilized in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. This process involves the reaction of a range of aminonitriles, readily available through the Strecker reaction, with methyl 2-(chlorosulfonyl)acetate, leading to the formation of methyl 2-[[(cyanoalkyl)amino]sulfonyl]acetates. These intermediates are further converted into isothiazole carboxylates under specific conditions, providing a pathway for the synthesis of structurally diverse compounds (Dobrydnev et al., 2018).

Enantiomer Separation and Synthesis of Bioactive Compounds Enzymatic resolution of racemic compounds structurally similar to this compound has been studied for the production of optically pure intermediates. These intermediates are crucial in the synthesis of bioactive compounds such as (R)-GABOB and (R)-Carnitine Hydrochloride. The process involves lipase-catalyzed enantiomer separation and subsequent chemical reactions, underscoring the potential of such nitrile compounds in the synthesis of therapeutically relevant molecules (Kamal et al., 2007).

Synthesis of Heterocyclic Substances with Antimicrobial Activities Compounds related to this compound have been employed as key synthons in the synthesis of a wide variety of heterocyclic substances. These substances exhibit promising antimicrobial activities against a range of bacterial and yeast species. The process involves complex synthetic sequences and reactions with various reagents, leading to the creation of compounds with significant biological activities (Behbehani et al., 2011).

Safety and Hazards

The safety information for “3-[(Chlorosulfonyl)(methyl)amino]butanenitrile” indicates that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be inhaled or ingested, and contact with skin, eyes, or clothing should be avoided . It is also recommended to use personal protective equipment as required .

Properties

IUPAC Name

N-(1-cyanopropan-2-yl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2S/c1-5(3-4-7)8(2)11(6,9)10/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWYOJXUGEQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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